![molecular formula C13H27N B1461259 (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine CAS No. 1592011-02-3](/img/structure/B1461259.png)
(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine” were not found, it’s important to note that machine learning-based models have been developed to classify enzymatic reactions . These models show great advantages over costly and long-winded experimental verifications .Physical And Chemical Properties Analysis
“(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine” possesses unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists. These properties make it a versatile material in scientific research.Scientific Research Applications
Drug Design and Development
“(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine”: is a compound that can be incorporated into bio-active compounds due to its saturated bicyclic structure. This makes it valuable in the design and development of new pharmaceuticals, particularly for creating sp³-rich chemical spaces which are desirable for their three-dimensional structure and potential to interact with biological targets in unique ways .
Future Directions
While specific future directions for “(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine” were not found, it’s worth noting that foundation models, which are pre-trained on broad data and are able to adapt to a wide range of tasks, are advancing healthcare . They promote the development of healthcare artificial intelligence (AI) models, breaking the contradiction between limited AI models and diverse healthcare practices .
properties
IUPAC Name |
N-hexan-2-yl-4-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h11-14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHQZBZILAMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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